molecular formula C7H10O3 B11921755 4-Acetyl-3,3-dimethyloxetan-2-one

4-Acetyl-3,3-dimethyloxetan-2-one

Cat. No.: B11921755
M. Wt: 142.15 g/mol
InChI Key: PSJPWQCDJOZCDQ-UHFFFAOYSA-N
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Description

4-Acetyl-3,3-dimethyloxetan-2-one is a chemical compound characterized by its four-membered oxetane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3,3-dimethyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of epoxides or halohydrins under acidic or basic conditions. For instance, the reaction of 3,3-dimethyl-2-butanone with an appropriate halogenating agent followed by cyclization can yield the desired oxetane derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3,3-dimethyloxetan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxetanes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Acetyl-3,3-dimethyloxetan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its medicinal applications focuses on its potential as a drug candidate due to its unique structural features.

    Industry: In materials science, it is used in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4-Acetyl-3,3-dimethyloxetan-2-one exerts its effects involves interactions with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity and interaction with biological molecules. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of more stable intermediates .

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-3,3-dimethyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-acetyl-3,3-dimethyloxetan-2-one

InChI

InChI=1S/C7H10O3/c1-4(8)5-7(2,3)6(9)10-5/h5H,1-3H3

InChI Key

PSJPWQCDJOZCDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(C(=O)O1)(C)C

Origin of Product

United States

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